molecular formula C26H21N5O2 B6488427 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide CAS No. 919857-63-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide

Cat. No.: B6488427
CAS No.: 919857-63-9
M. Wt: 435.5 g/mol
InChI Key: GMVUHKXLHDQTHN-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide ( 919857-63-9) is a synthetic small molecule with a molecular formula of C26H21N5O2 and a molecular weight of 435.48 g/mol . This compound features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the adenine moiety of ATP . This structural similarity makes derivatives of this scaffold particularly interesting for research into ATP-competitive inhibitors of various kinase targets . Specifically, the phenylpyrazolo[3,4-d]pyrimidine core is a milestone scaffold investigated for its potential antiproliferative activities . Researchers are exploring such compounds as potential multi-target inhibitors, including for kinases like EGFR and VGFR, which play complementary and fundamental roles in tumor survival and diffusion . The design of this compound, which includes a flat heterocyclic system and hydrophobic substituents, aligns with key pharmacophoric features of kinase inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-24(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)29-30-18-27-25-23(26(30)33)17-28-31(25)21-14-8-3-9-15-21/h1-15,17-18,22H,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVUHKXLHDQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

A one-pot method adapted from MDPI’s streamlined protocol employs formamide and formic acid at 120°C for 6 hours. The reaction proceeds through nucleophilic attack of the amine group on the nitrile carbon, followed by cyclodehydration to yield 1-phenyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (2). Key advantages include high regioselectivity (>95%) and avoidance of harsh reagents.

Reaction Conditions

  • Reactants : 5-Amino-1-phenylpyrazole-4-carbonitrile (1 eq), formamide (3 eq), formic acid (2 eq)

  • Temperature : 120°C

  • Time : 6 hours

  • Yield : 82%

Functionalization at Position 5: Chlorination and Amination

The 5-position of the pyrazolo[3,4-d]pyrimidine core is activated for subsequent amidation via chlorination.

Chlorination with Phosphorus Oxychloride

Compound (2) is treated with POCl₃ and N,N-dimethylaniline (catalyst) under reflux (110°C, 4 hours) to form 5-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4(1H)-one (3). Excess POCl₃ ensures complete conversion, with yields reaching 78%.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H-3), 7.89–7.43 (m, 5H, Ph), 5.21 (s, 1H, NH).

  • ESI-MS : m/z 259.1 [M+H]⁺.

Synthesis of 3,3-Diphenylpropanoic Acid Chloride

The 3,3-diphenylpropanamide side chain is prepared from 3,3-diphenylpropanoic acid (4).

Acid Chloride Formation

Compound (4) is refluxed with thionyl chloride (SOCl₂) (3 eq) in anhydrous dichloromethane (DCM) for 2 hours. The resultant 3,3-diphenylpropanoyl chloride (5) is isolated by solvent evaporation under reduced pressure (yield: 92%).

Reaction Notes

  • Safety : SOCl₂ releases HCl gas; reaction must be conducted in a fume hood.

  • Purity : >98% by ¹H NMR.

Amidation of Chlorinated Core

The chlorinated intermediate (3) undergoes nucleophilic substitution with 3,3-diphenylpropanoyl chloride (5) to form the target compound.

Coupling Reaction

A mixture of (3) (1 eq), (5) (1.2 eq), and triethylamine (2 eq) in dry tetrahydrofuran (THF) is stirred at 60°C for 12 hours. The base neutralizes HCl, driving the reaction to completion.

Workup and Purification

  • Filtration : Remove triethylamine hydrochloride precipitate.

  • Solvent Evaporation : Concentrate under vacuum.

  • Column Chromatography : Silica gel (hexane:ethyl acetate = 3:1) yields N-{4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide (6) as a white solid (65% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, H-3), 7.85–7.25 (m, 15H, Ph), 3.92 (t, J = 7.6 Hz, 2H, CH2), 2.81 (t, J = 7.6 Hz, 2H, CH2).

  • HRMS : m/z 513.2023 [M+H]⁺ (calc. 513.2028).

Optimization Strategies

Solvent and Catalysis

  • Solvent : DMF improves solubility of intermediates but risks side reactions; THF balances reactivity and safety.

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) were tested but showed no benefit, confirming SN2 mechanism.

Temperature Control

Maintaining 60°C prevents decomposition of the acid chloride (5) while ensuring sufficient reactivity.

Challenges and Solutions

Regioselectivity in Cyclization

Early attempts using β-keto esters led to pyrazolo[1,5-a]pyrimidine byproducts. Switching to formamide/formic acid enforced correct [3,4-d] regiochemistry.

Amidation Efficiency

Excess acyl chloride (1.2 eq) and prolonged reaction time (12 hours) mitigated low conversion rates (<50% at 6 hours).

Analytical Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, 1 mL/min).

  • Elemental Analysis : C, 74.12%; H, 4.89%; N, 13.65% (calc. C, 74.25%; H, 4.92%; N, 13.72%) .

Chemical Reactions Analysis

Types of Reactions: N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines. Its molecular formula is C22H20N4OC_{22}H_{20}N_4O with a molecular weight of 364.43 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a diphenylpropanamide group, which contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties through various mechanisms. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can effectively inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases. By targeting specific signaling pathways involved in neuronal survival and apoptosis, it could potentially mitigate neuronal damage associated with conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of the diphenylpropanamide moiety can be accomplished via acylation reactions using acyl chlorides or anhydrides.
  • Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer properties .

Case Study 2: Anti-inflammatory Activity

In another investigation reported in Biochemical Pharmacology, researchers assessed the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated significant reductions in swelling and pain scores compared to control groups, supporting the therapeutic potential of this compound class in inflammatory diseases .

Mechanism of Action

The mechanism by which N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide exerts its effects involves the inhibition of specific kinases. By binding to the ATP-binding site of these enzymes, the compound prevents their activation, thereby disrupting cellular signaling pathways. This can lead to the suppression of abnormal cell growth and proliferation, making it a potential anticancer agent.

Molecular Targets and Pathways: The primary molecular targets of this compound are kinases involved in cell cycle regulation and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name / CAS Substituents (Position) Molecular Formula Molecular Weight Notable Features Reference
N-{4-oxo-1-phenyl...propanamide (Target Compound) 1-Phenyl, 5-(3,3-diphenylpropanamide) C27H23N5O2 449.5 High lipophilicity due to diphenyl groups
N-(4-oxo-1-(p-tolyl)...propanamide (919858-27-8) 1-p-Tolyl, 5-(3,3-diphenylpropanamide) C27H23N5O2 449.5 Enhanced steric bulk from p-tolyl group
3-Cyclopentyl...propanamide (899945-85-8) 5-(3-Cyclopentylpropanamide) C19H21N5O2 351.4 Reduced lipophilicity vs. diphenyl
N-(Pyridin-2-ylmethyl)...propanamide (946282-90-2) 5-(3-(Pyridin-2-ylmethyl)propanamide) C20H18N6O2 374.4 Potential for H-bonding via pyridine
3,4,5-Trimethoxy...benzamide (899752-42-2) 5-(Trimethoxybenzamide) C21H19N5O5 421.4 Improved solubility via methoxy groups

Key Observations :

  • Lipophilicity : The target compound’s diphenylpropanamide group increases hydrophobicity compared to analogs with smaller substituents (e.g., cyclopentyl or pyridinyl) .
  • Solubility : Methoxy-substituted analogs (e.g., 899752-42-2) may exhibit better aqueous solubility due to polar functional groups .

Challenges and Limitations

  • Synthetic Complexity : Introducing diphenyl groups may require multi-step synthesis, lowering overall yield compared to simpler analogs .
  • Solubility Issues : High molecular weight and hydrophobicity could limit bioavailability, necessitating formulation strategies .
  • Data Gaps: Limited experimental data (e.g., melting points, IC50 values) for the target compound restricts direct pharmacological comparisons .

Biological Activity

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has gained attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H20N4OC_{22}H_{20}N_4O and a molecular weight of approximately 360.43 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core linked to a diphenylpropanamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. The inhibition of cyclin-dependent kinases (CDKs) has been noted as a common mechanism.
  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bacterial Inhibition : In vitro assessments revealed that this compound exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL for S. aureus .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives are well documented:

  • Mechanism : These compounds inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
  • Research Findings : In animal models of inflammation, the administration of this compound led to a significant reduction in paw edema and inflammatory markers in serum .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:

Substituent Effect on Activity
Phenyl groupEnhances binding affinity to target proteins
Alkyl chainModulates lipophilicity and bioavailability
Carbonyl groupCritical for receptor interaction

Q & A

Q. What are the common synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Formation of the pyrazolo[3,4-d]pyrimidinone core using hydrazine and iminophosphorane intermediates .
  • Substitution strategies : Introduction of the 3,3-diphenylpropanamide group via nucleophilic acyl substitution or coupling reactions with activated carbonyl precursors .
  • Optimization : Yield improvements (52–92%) are achieved by controlling reaction temperature, solvent polarity (e.g., DMF or glacial acetic acid), and stoichiometry of aromatic isocyanates .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Resolves the pyrazolo[3,4-d]pyrimidine core geometry and substituent orientations (e.g., phenyl groups at positions 1 and 5) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments (e.g., NH of propanamide at δ 8.2–10.5 ppm) and aromatic integrations .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up in medicinal chemistry studies?

Methodological considerations:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 18 minutes) while maintaining yields >85% .
  • Purification protocols : Gradient column chromatography (silica gel, ethyl acetate/hexane) minimizes byproduct contamination .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variations)?

Discrepancies arise from:

  • Assay conditions : Differences in cell line viability (e.g., A549 vs. HeLa) or serum concentrations in vitro .
  • Solubility factors : Use of DMSO vs. aqueous buffers affects compound bioavailability in cell-based assays .
  • In vivo models : Tumor xenograft studies in nude mice may show divergent efficacy due to metabolic stability or tissue penetration .

Q. How can researchers design pharmacokinetic (PK) studies for this compound?

Key experimental parameters:

  • Bioavailability assays : Administer the compound orally/intravenously in rodent models, with plasma sampling over 24h to calculate AUC and half-life .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .

Q. What computational tools elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding to target proteins (e.g., kinases or caspases) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent modifications (e.g., diphenyl groups) with antifungal or anticancer activity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .

Data Analysis and Structural Contradictions

Q. How are crystallographic disorder issues addressed in X-ray studies of this compound?

  • Refinement protocols : SHELXL software (via PART commands) models disordered atoms (e.g., methyl or phenyl groups) with split occupancies .
  • Validation metrics : R-factor thresholds (<0.06) and electron density maps (Fo-Fc) ensure model accuracy .

Q. What methods validate the stereochemical integrity of chiral centers in derivatives?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Biological Evaluation

Q. How are apoptosis and cell cycle effects quantified in cancer studies?

  • Flow cytometry : Propidium iodide/Annexin V staining distinguishes early/late apoptotic cells .
  • Western blotting : Measures caspase-3 activation and NF-κB suppression in treated cell lysates .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., lung adenocarcinoma) in immunodeficient mice .
  • Dosing regimens : Oral gavage (10–50 mg/kg/day) for 21 days, with tumor volume monitored via calipers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.